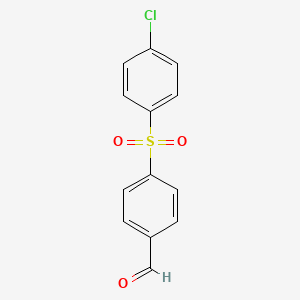

4-(4-Chlorobenzenesulfonyl)benzaldehyde

Beschreibung

Contextualization within Aromatic Sulfonyl and Aldehyde Chemistry

4-(4-Chlorobenzenesulfonyl)benzaldehyde is an aromatic compound characterized by a benzaldehyde (B42025) ring substituted with a 4-chlorobenzenesulfonyl group at the para position. This structure incorporates the distinct chemical reactivities of both aromatic aldehydes and sulfonyl halides.

The aldehyde group is a well-established functional group in organic chemistry, primarily known for its susceptibility to nucleophilic attack. This reactivity allows for a wide array of chemical transformations, including but not limited to:

Condensation reactions: Such as the Claisen-Schmidt condensation to form chalcones.

Reductive amination: To produce secondary and tertiary amines.

Wittig reaction: For the synthesis of alkenes.

Oxidation and reduction: To yield carboxylic acids and alcohols, respectively.

The 4-chlorobenzenesulfonyl group , on the other hand, is a derivative of a sulfonic acid. The sulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. The chlorine atom on the second phenyl ring further modulates the electronic properties of the molecule. The sulfonyl moiety itself can participate in reactions, often involving nucleophilic substitution at the sulfur atom, although the aldehyde group is generally more reactive under most conditions. The presence of both functionalities on a single molecule allows for sequential and selective reactions, making it a valuable tool in multi-step syntheses.

Significance as a Multifunctional Organic Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is a prime example of a multifunctional organic synthon, as its two distinct reactive sites can be independently and selectively addressed to build molecular complexity.

The aldehyde functionality often serves as the primary site for initial transformations. For instance, it can readily undergo condensation with a variety of ketones to form chalcones, which are precursors to flavonoids and other biologically active heterocyclic compounds. The general reaction scheme for chalcone (B49325) synthesis is a base-catalyzed Claisen-Schmidt condensation.

The strategic use of this bifunctional synthon allows for the efficient construction of molecules with diverse functionalities, which is a key principle in modern synthetic chemistry.

Historical Development and Emerging Research Trajectories

The development of synthetic methodologies for aromatic sulfonyl compounds and benzaldehydes has a long history, rooted in the foundational principles of organic chemistry. The synthesis of precursors like 4-chlorobenzaldehyde (B46862) and 4-chlorobenzenesulfonyl chloride is well-established, often involving chlorination and chlorosulfonation of aromatic starting materials, respectively. google.comprepchem.com The synthesis of the bifunctional this compound itself is a more recent development, driven by the increasing demand for complex and multifunctional building blocks in drug discovery and materials science.

Emerging research trajectories for compounds like this compound are focused on their application in medicinal chemistry and the synthesis of novel materials. The sulfone moiety is a common feature in a number of antibacterial and anticancer agents. nih.gov The benzaldehyde group provides a convenient handle for the introduction of further diversity into molecular structures.

Current research is exploring the synthesis of a wide range of derivatives from this synthon, including:

Chalcones and their heterocyclic analogues: Investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties.

Schiff bases: Formed by the reaction of the aldehyde with primary amines, these compounds and their metal complexes are being studied for their catalytic and biological activities.

Novel heterocyclic systems: The combination of the aldehyde and sulfonyl functionalities allows for the design and synthesis of unique heterocyclic scaffolds with potential applications in medicinal chemistry.

Overview of Current Research Landscape and Future Perspectives

The current research landscape for this compound is characterized by its growing recognition as a valuable and versatile synthetic intermediate. While the volume of literature specifically focused on this compound is still expanding, its potential is evident from the broader research into related bifunctional molecules. wuxibiology.comnih.gov

Future perspectives for this compound are promising and lie in several key areas:

Drug Discovery: The compound serves as a scaffold for the generation of libraries of diverse small molecules for high-throughput screening in the search for new therapeutic agents. The combination of the sulfone and a modifiable aldehyde group allows for the systematic exploration of structure-activity relationships.

Materials Science: The rigid aromatic structure and the potential for forming extended conjugated systems through reactions at the aldehyde group make it an interesting candidate for the synthesis of organic materials with specific electronic or optical properties.

Green Chemistry: The development of more efficient and environmentally benign methods for the synthesis of this compound and its derivatives is an ongoing area of research. This includes the use of novel catalysts and solvent systems to minimize waste and energy consumption.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 77422-24-3 |

| Molecular Formula | C₁₃H₉ClO₃S |

| Molecular Weight | 280.73 g/mol |

| Melting Point | 154 °C |

| Appearance | White to off-white solid |

Spectroscopic Data of Precursor Molecules

4-Chlorobenzaldehyde

| Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.04 (s, 1H), 7.86 (d, J=8.4 Hz, 2H), 7.53 (d, J=8.4 Hz, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.8, 141.1, 135.0, 130.8, 129.4 |

4-Chlorobenzenesulfonyl chloride

| Type | Data |

| ¹H NMR | δ 7.98 (d, 2H), 7.62 (d, 2H) |

| ¹³C NMR | δ 143.4, 141.9, 129.9, 129.2 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)sulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3S/c14-11-3-7-13(8-4-11)18(16,17)12-5-1-10(9-15)2-6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBVLYDUSHDJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355201 | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77422-24-3 | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77422-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways for 4 4 Chlorobenzenesulfonyl Benzaldehyde

Precursor Synthesis and Elaboration

The primary pathway to 4-(4-Chlorobenzenesulfonyl)benzaldehyde involves the synthesis of key precursors which are then combined in a subsequent step. This multi-step approach allows for greater control over regioselectivity and yield. The main precursors are a reactive derivative of 4-chlorobenzenesulfonic acid and a suitably functionalized benzaldehyde (B42025) derivative.

Synthesis of 4-Chlorobenzenesulfonyl Chloride

A critical precursor is 4-chlorobenzenesulfonyl chloride, which provides the chlorobenzenesulfonyl moiety of the target molecule. Its synthesis is well-established and typically begins with the chlorosulfonation of chlorobenzene (B131634).

The most common method for synthesizing 4-chlorobenzenesulfonyl chloride is the direct electrophilic aromatic substitution of chlorobenzene with chlorosulfonic acid (ClSO₃H). In this reaction, the chloro group (-Cl) on the benzene (B151609) ring acts as an ortho-, para-director. Due to steric hindrance, the para-substituted product, 4-chlorobenzenesulfonyl chloride, is formed as the major isomer over the ortho-substituted counterpart.

The fundamental reaction involves treating chlorobenzene with chlorosulfonic acid. The electrophile, which is effectively a chlorosulfonium cation or a related species generated from the acid, attacks the electron-rich benzene ring. The reaction is typically exothermic and requires careful temperature control. Upon completion, the reaction mixture is often quenched in ice water to precipitate the sulfonyl chloride product, which is largely insoluble in water.

A common industrial manufacturing process involves mixing chlorobenzene and chlorosulfuric acid at approximately 35 °C, followed by heating to 80 °C for a couple of hours to drive the reaction to completion.

Optimizing the synthesis of 4-chlorobenzenesulfonyl chloride focuses on maximizing the yield of the desired para-isomer while minimizing byproducts, such as the ortho-isomer and 4,4'-dichlorodiphenyl sulfone. Several factors, including reactant ratios, temperature, solvents, and catalysts, have been investigated to enhance efficiency.

The table below summarizes various reported conditions for the synthesis.

| Reactants | Solvent/Additives | Temperature (°C) | Reported Yield |

|---|---|---|---|

| Chlorobenzene, Chlorosulfonic Acid | None | 35, then 80 | 81% |

| Chlorobenzene, Chlorosulfonic Acid, Thionyl Chloride | Sulfamic Acid | 70 | 94.4% |

| Chlorobenzene, Chlorosulfonic Acid | 1,2-dichloroethane, Sodium Chloride | 55-60 | 69% |

| Sodium 4-chlorobenzenesulfonate, Chlorosulfonic Acid | Chloroform | Not specified | 89% |

Synthesis of Benzaldehyde Derivatives for Coupling Strategies

Rather than direct synthesis, the formation of the C-S bond in this compound is more effectively achieved via cross-coupling reactions. This requires the preparation of a benzaldehyde derivative that is activated for such a reaction. Common examples include 4-halobenzaldehydes or 4-formylphenylboronic acid.

4-Halobenzaldehydes : Compounds like 4-bromobenzaldehyde (B125591) are commercially available or can be synthesized by the oxidation of 4-bromotoluene (B49008). One laboratory method involves the free-radical bromination of 4-bromotoluene to form 4-bromobenzal bromide, followed by hydrolysis using calcium carbonate to yield the desired aldehyde. wikipedia.org

4-Formylphenylboronic Acid : This derivative is a particularly versatile substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. chemicalbook.com The synthesis of 4-formylphenylboronic acid typically starts from 4-bromobenzaldehyde. wikipedia.org A crucial first step is the protection of the reactive aldehyde group, often by converting it into an acetal (B89532), such as 4-bromobenzaldehyde diethyl acetal or dimethyl acetal. wikipedia.orgchemicalbook.comsigmaaldrich.com This prevents the aldehyde from reacting with the organometallic intermediates formed in the next step.

Following protection, the boronic acid moiety can be introduced via two main routes:

Grignard Reaction : The protected 4-bromobenzaldehyde is reacted with magnesium to form a Grignard reagent. wikipedia.orggoogle.com This organomagnesium compound is then treated with a trialkyl borate (B1201080), such as triisopropyl borate or tri-n-butyl borate, followed by acidic work-up to hydrolyze the resulting boronic ester and the acetal, yielding 4-formylphenylboronic acid. wikipedia.orggoogle.com

Organolithium Reaction : Alternatively, the protected aryl bromide can be treated with a strong base like n-butyllithium at very low temperatures (e.g., -78 °C) to form an aryllithium species. google.com This is then reacted with a trialkyl borate and worked up under acidic conditions to give the final product. google.com This method can produce very high yields but requires cryogenic temperatures. google.com

Another modern approach is the direct palladium-catalyzed borylation of 4-halobenzaldehydes with reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacol (B44631) borane, which can offer high functional group tolerance. beilstein-journals.orgnih.govnih.gov

| Precursor | Starting Material | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| 4-Formylphenylboronic acid | 4-Bromobenzaldehyde (protected as acetal) | 1. Mg or n-BuLi 2. B(OAlkyl)₃ 3. H₃O⁺ | 78-99% | wikipedia.orggoogle.com |

| 4-Bromobenzaldehyde | 4-Bromotoluene | 1. NBS, Radical Initiator 2. CaCO₃, H₂O | Not specified | wikipedia.org |

| Aryl Boronate Ester | 4-Bromobenzaldehyde | B₂pin₂, Pd Catalyst, Base (KOAc) | Good to high | beilstein-journals.org |

Direct Synthesis Approaches to this compound

Direct synthesis would involve forming the diaryl sulfone bond on a pre-existing benzaldehyde molecule. The most classical method for forming such a bond is through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Strategies

A Friedel-Crafts-type reaction is the archetypal electrophilic aromatic substitution strategy for forming carbon-sulfur bonds on an aromatic ring. In the context of synthesizing this compound, this would theoretically involve the reaction of benzaldehyde with 4-chlorobenzenesulfonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

However, this direct approach is not a viable pathway for obtaining the desired para-substituted product for two primary reasons based on the principles of electrophilic aromatic substitution:

Deactivating Nature of the Aldehyde Group : The formyl group (-CHO) is a strong electron-withdrawing group. It deactivates the benzene ring towards electrophilic attack by pulling electron density out of the π-system, making it less nucleophilic. google.com Consequently, the reaction rate is significantly slower compared to that of unsubstituted benzene. google.com

Regioselectivity (Meta-Directing) : The deactivating formyl group directs incoming electrophiles to the meta position. ontosight.ai An analysis of the resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack shows that attack at the ortho and para positions results in a particularly unstable resonance contributor where a positive charge is placed on the carbon atom directly attached to the electron-withdrawing aldehyde group. ontosight.ai Attack at the meta position avoids this destabilizing arrangement, making the meta pathway energetically more favorable. ontosight.ai

Therefore, a direct Friedel-Crafts sulfonylation of benzaldehyde would predominantly yield 3-(4-Chlorobenzenesulfonyl)benzaldehyde, not the desired 4-isomer. Because of these fundamental electronic effects, indirect methods involving the coupling of pre-functionalized precursors are the preferred and more practical strategic pathways.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) presents a classical and viable pathway for the synthesis of diaryl sulfones like this compound. This method typically involves the reaction of an electron-deficient aryl halide with a nucleophile. In the context of synthesizing the target molecule, a plausible SNAr approach would involve the reaction of a 4-halobenzaldehyde, activated by the electron-withdrawing aldehyde group, with a salt of 4-chlorobenzenesulfinic acid.

The success of SNAr reactions is highly dependent on the nature of the leaving group on the aromatic ring and the presence of electron-withdrawing groups in the ortho and para positions to the leaving group. Fluorine is often the most effective leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex. Therefore, 4-fluorobenzaldehyde (B137897) would be a preferred substrate over its chloro or bromo counterparts. The reaction would typically be carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and in the presence of a base to generate the sulfinate anion.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-sulfur bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. Both palladium- and copper-based catalytic systems are prominent in the synthesis of diaryl sulfones.

A potential cross-coupling strategy for this compound could involve the reaction of 4-formylphenylboronic acid with 4-chlorobenzenesulfonyl chloride. This approach falls under the umbrella of Suzuki-Miyaura coupling, a versatile palladium-catalyzed reaction. The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired diaryl sulfone. The choice of ligand is crucial for the efficiency of the catalyst.

Alternatively, a copper-catalyzed Ullmann-type condensation could be employed. This might involve the coupling of a 4-halobenzaldehyde with the sodium salt of 4-chlorobenzenesulfinic acid. Traditional Ullmann reactions often require harsh conditions, but modern advancements have led to the development of more efficient catalytic systems that operate at lower temperatures. Copper(I) salts, often in the presence of a ligand such as 1,10-phenanthroline, are commonly used to facilitate these couplings.

| Coupling Partners | Catalyst System | Reaction Type | Potential Product |

| 4-Formylphenylboronic acid and 4-Chlorobenzenesulfonyl chloride | Palladium catalyst (e.g., Pd(PPh₃)₄) | Suzuki-Miyaura Coupling | This compound |

| 4-Halobenzaldehyde and Sodium 4-chlorobenzenesulfinate (B8685509) | Copper(I) salt with a ligand | Ullmann Condensation | This compound |

Advanced Synthetic Techniques

Catalytic Systems in Formation

The development of advanced catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of diaryl sulfone synthesis. For cross-coupling reactions, the design of sophisticated ligands for palladium and copper catalysts has been a major focus. For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance the activity of palladium catalysts in Suzuki-Miyaura couplings, allowing for the use of less reactive aryl chlorides as substrates.

In the realm of copper catalysis, the use of ligands like N,N'-dimethylethylenediamine (DMEDA) has been shown to facilitate Ullmann-type couplings under milder conditions. Furthermore, the development of heterogeneous catalysts, where the metal is supported on a solid matrix, offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been explored as a magnetically separable and reusable catalyst for the synthesis of diaryl sulfones. nih.gov

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly being applied to the synthesis of diaryl sulfones to minimize environmental impact. This includes the use of non-toxic, renewable starting materials, employing catalytic rather than stoichiometric reagents, and utilizing environmentally benign solvents such as water or polyethylene (B3416737) glycol (PEG).

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption in the preparation of diaryl sulfones. Metal-free synthesis routes are also gaining attention. For instance, the reaction of arylsulfonyl hydrazides with diaryliodonium salts in the presence of a base offers a transition-metal-free pathway to diaryl sulfones. rsc.org Similarly, the arylsulfonylation of arynes generated in situ from 2-(trimethylsilyl)aryl triflates provides a metal-free approach to these compounds. organic-chemistry.org

Scale-Up Considerations and Industrial Relevance of Synthetic Routes

The industrial production of diaryl sulfones, such as the related compound 4,4'-dichlorodiphenyl sulfone, often relies on Friedel-Crafts sulfonylation. This reaction typically involves the electrophilic aromatic substitution of an arene with a sulfonyl chloride or sulfonic acid in the presence of a strong acid catalyst like aluminum chloride or triflic acid. researchgate.net While effective, this method often generates significant amounts of acidic waste, posing environmental and handling challenges.

For the scale-up of modern cross-coupling reactions, several factors need to be considered. The cost and availability of the catalyst and ligands are major economic drivers. Catalyst loading, turnover number (TON), and turnover frequency (TOF) are critical parameters that determine the process's efficiency and cost-effectiveness. The development of robust and highly active catalysts that can operate at low loadings is a key area of research for industrial applications.

Furthermore, process safety, purification of the final product, and waste management are paramount in an industrial setting. The transition from traditional stoichiometric processes to catalytic and more sustainable methods is an ongoing trend in the chemical industry, driven by both economic and environmental considerations. The development of efficient and scalable synthetic routes to functionalized diaryl sulfones like this compound is therefore a continuous endeavor.

Chemical Reactivity and Mechanistic Investigations of 4 4 Chlorobenzenesulfonyl Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The reactivity of this aldehyde is significantly enhanced by the presence of the 4-chlorobenzenesulfonyl group on the same aromatic ring.

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orgopenstax.org This intermediate is then typically protonated to yield an alcohol.

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) forms a new bond with the carbonyl carbon.

Intermediate Formation: The electrons from the carbonyl pi bond move to the oxygen atom, creating a negatively charged tetrahedral alkoxide.

Protonation: The alkoxide is protonated by a protic solvent or added acid to give the final alcohol product.

In 4-(4-chlorobenzenesulfonyl)benzaldehyde, the strongly electron-withdrawing sulfonyl group makes the carbonyl carbon significantly more electron-deficient (more electrophilic) than in benzaldehyde (B42025) or even 4-chlorobenzaldehyde (B46862). openstax.org This heightened electrophilicity increases the rate and likelihood of nucleophilic addition reactions. masterorganicchemistry.com Aldehydes are generally more reactive in nucleophilic additions than ketones due to less steric hindrance and greater polarization. openstax.orglibretexts.org

Common nucleophiles that participate in these reactions include:

Grignard reagents (R-MgX) to form secondary alcohols.

Organolithium reagents (R-Li) to also form secondary alcohols.

Cyanide ions (:CN⁻) to form cyanohydrins. openstax.org

Hydride reagents (like NaBH₄ or LiAlH₄) for reduction to alcohols.

Table 1: Examples of Nucleophilic Addition Reactions on Aldehydes This table is illustrative of reactions the aldehyde moiety can undergo.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Alkyl Group | Grignard Reagent (CH₃MgBr) | Secondary Alcohol |

| Water | H₂O (acid or base catalyzed) | Hydrate (Gem-diol) |

| Alcohol | Ethanol (C₂H₅OH) | Hemiacetal/Acetal (B89532) |

Condensation reactions of the aldehyde moiety involve the reaction with a nucleophile, typically an amine or a compound with an active methylene (B1212753) group, followed by the elimination of a water molecule.

Schiff Base Formation: A primary application of this reactivity is the formation of Schiff bases (or imines). The reaction involves the nucleophilic addition of a primary amine to the aldehyde, forming a carbinolamine intermediate, which then dehydrates to yield the imine. nih.govnih.gov The synthesis of Schiff bases from 4-chlorobenzaldehyde and various amines, such as ethylenediamine (B42938) and 2-amino (4-ethoxy phenyl) oxazole, has been documented. researchgate.netresearchgate.net Given the enhanced electrophilicity of the carbonyl carbon in this compound, its reaction with primary amines to form Schiff bases is expected to be efficient.

Knoevenagel Condensation: The aldehyde can also react with compounds containing active methylene groups (e.g., malononitrile, ethyl acetoacetate) in a Knoevenagel condensation. researchgate.netresearchgate.net These reactions are often base-catalyzed and result in the formation of a new carbon-carbon double bond. For instance, 4-chlorobenzaldehyde readily undergoes condensation with malononitrile. researchgate.netwikipedia.org The electron-withdrawing sulfonyl group in the target molecule would further facilitate this type of reaction by increasing the carbonyl carbon's susceptibility to nucleophilic attack.

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent or Benedict's reagent. The oxidation of 4-chlorobenzaldehyde to 4-chlorobenzoic acid is a known transformation. wikipedia.org Therefore, this compound can be oxidized to form 4-(4-chlorobenzenesulfonyl)benzoic acid.

Reduction: The aldehyde can be reduced to a primary alcohol. This is typically achieved through nucleophilic addition of a hydride ion from reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of the reduction of this compound would be [4-(4-chlorobenzenesulfonyl)phenyl]methanol. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) is another effective method for this reduction.

Reactivity of the Sulfonyl Functional Group

The diaryl sulfone bridge is generally stable and less reactive than the aldehyde group. researchgate.net Its primary influence on the molecule's chemistry stems from its powerful electronic effects.

The sulfonyl group (-SO₂-) is one of the strongest electron-withdrawing groups due to the high electronegativity of the oxygen atoms and the potential for resonance delocalization of electron density from the aromatic rings onto the sulfonyl oxygens. nih.govucalgary.ca

This strong inductive and resonance electron-withdrawing effect has several consequences:

Activation of the Aldehyde: As previously mentioned, it significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles.

Deactivation of Aromatic Rings: It deactivates both benzene (B151609) rings towards electrophilic aromatic substitution. The electron density of the rings is reduced, making them less nucleophilic and thus less reactive with electrophiles. ucalgary.caucalgary.ca Any substitution that does occur would be directed to the meta position relative to the sulfonyl group. ucalgary.ca

Influence on C-S Bond Strength: The electronic nature of the substituents on the aromatic rings can influence the strength and reactivity of the carbon-sulfur bonds.

Table 2: Relative Effect of Substituents on Aromatic Ring Reactivity

| Group | Classification | Effect on Electrophilic Substitution |

|---|---|---|

| -OH, -NH₂ | Activating | Increases rate, ortho/para directing |

| -CH₃ | Activating | Increases rate, ortho/para directing |

| -H | Neutral | Baseline |

| -Cl | Deactivating | Decreases rate, ortho/para directing |

| -CHO | Deactivating | Decreases rate, meta directing |

| -SO₂R | Strongly Deactivating | Strongly decreases rate, meta directing |

While the C(sp²)–SO₂ bond in diaryl sulfones is generally robust, its cleavage is possible under specific, often harsh, reaction conditions. researchgate.net The sulfonyl group can be considered a leaving group in certain nucleophilic aromatic substitution reactions, although this is less common than with halide leaving groups.

Recent advancements in organic synthesis have shown that the C-S bond can be cleaved and functionalized, particularly through transition-metal-catalyzed cross-coupling reactions. researchgate.net For example, palladium-catalyzed couplings have been developed for the synthesis of unsymmetrical diaryl sulfones from aryl boronic acids and arylsulfonyl chlorides, indicating the reactivity of the sulfonyl moiety under catalytic conditions. acs.org Desulfonylative reactions, where the sulfonyl group is removed and replaced, represent an emerging area of sulfone chemistry. researchgate.net These reactions often require specific catalysts (e.g., palladium, nickel) or photocatalytic conditions to proceed. Homolytic (radical-based) cleavage of the C-S bond can also be induced under certain conditions. documentsdelivered.com

Reactivity of the Chlorophenyl Moiety

The chlorophenyl group in this compound is the primary site for reactivity involving the carbon-halogen bond. The presence of the strongly electron-withdrawing para-sulfonyl group significantly influences this reactivity, rendering the aryl chloride susceptible to reactions that are typically difficult for unactivated aryl halides.

The chlorine atom on the phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the potent electron-withdrawing nature of the sulfonyl group (-SO₂-) positioned para to the chlorine. The sulfonyl group depletes the electron density of the aromatic ring through both inductive and resonance effects, making the carbon atom attached to the chlorine (the ipso-carbon) highly electrophilic and susceptible to attack by nucleophiles.

The generally accepted mechanism for this transformation is the bimolecular SNAr addition-elimination pathway. acs.org The reaction is initiated by the attack of a nucleophile (Nu⁻) on the ipso-carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the sulfonyl group. The reaction concludes with the expulsion of the chloride leaving group, which restores the aromaticity of the ring and yields the substituted product.

The rate of these reactions is highly dependent on the nucleophilicity of the attacking species and the solvent used. Strong nucleophiles such as alkoxides, thiolates, and amines readily displace the chloride. For instance, studies on analogous compounds like 4-fluorophenyl methyl sulfone have shown effective coupling with various nucleophiles. acs.org The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.

Table 1: Illustrative Second-Order Rate Constants for SNAr Reactions of an Activated Aryl Sulfone

The following table presents hypothetical, yet plausible, kinetic data for the reaction of a model compound, 4-chlorophenyl phenyl sulfone (a close analog), with various nucleophiles in a polar aprotic solvent like DMSO at a constant temperature. This illustrates the dependency of the reaction rate on the nature of the nucleophile.

| Nucleophile | Formula | Relative Rate Constant (k_rel) |

| Methoxide | CH₃O⁻ | 1200 |

| Phenoxide | C₆H₅O⁻ | 150 |

| Thiophenoxide | C₆H₅S⁻ | 85000 |

| Piperidine | C₅H₁₀NH | 15 |

| Aniline | C₆H₅NH₂ | 1 |

Halogen exchange, specifically converting the aryl chloride to an aryl fluoride (B91410), iodide, or bromide, is another potential transformation for the chlorophenyl moiety. While aryl chlorides are generally less reactive than aryl bromides or iodides in these transformations, the activation provided by the sulfonyl group facilitates such reactions.

A common method for halogen exchange on aromatic rings is the aromatic Finkelstein reaction. This reaction is typically catalyzed by transition metals, most commonly copper(I) salts, often in the presence of specific ligands. For example, the conversion of an aryl chloride to an aryl iodide can be achieved using sodium iodide (NaI) or potassium iodide (KI) with a copper(I) iodide (CuI) catalyst in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Similarly, fluorination can be achieved via the Halex (halogen exchange) process, using a source of fluoride ions like spray-dried potassium fluoride (KF) in the presence of a phase-transfer catalyst in a high-boiling solvent. mdpi.com The efficiency of these exchange reactions depends critically on the catalyst system, solvent, and temperature.

Table 2: Typical Conditions for Catalytic Halogen Exchange on Activated Aryl Chlorides

| Target Halogen | Reagent(s) | Catalyst System | Solvent | Typical Temperature (°C) |

| Iodine | NaI or KI | CuI / Diamine Ligand | DMF, NMP | 120-160 |

| Bromine | KBr or CuBr | NiBr₂ / P(n-Bu)₃ | DMAc | 130-170 |

| Fluorine | Spray-dried KF | Phase-Transfer Catalyst (e.g., TPPB) | Diphenyl sulfone, DMSO | 180-220 |

Interplay and Cooperative Effects between Functional Groups

Activation of the Chlorophenyl Ring: The entire 4-(benzaldehyde)sulfonyl substituent acts as a powerful electron-withdrawing group on the chlorophenyl ring. The sulfonyl group itself is one of the strongest electron-withdrawing groups, and its effect is relayed across the sulfur-carbon bond to the chlorophenyl ring. This makes the ring electron-deficient and highly activated for the nucleophilic aromatic substitution and halogen exchange reactions discussed previously.

Deactivation of the Benzaldehyde Ring: Conversely, the 4-chlorobenzenesulfonyl group is a strong deactivating group for electrophilic aromatic substitution on the benzaldehyde ring. It withdraws electron density, making this ring less nucleophilic and thus less reactive towards electrophiles. Furthermore, it acts as a meta-director for any potential electrophilic substitution reactions.

Activation of the Aldehyde Carbonyl: The electron-withdrawing pull of the sulfonyl group is also transmitted to the benzaldehyde moiety. This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon of the aldehyde group, making it more susceptible to attack by nucleophiles in reactions such as condensation, acetal formation, or addition of organometallic reagents.

This electronic interplay creates a molecule with two distinct sites susceptible to nucleophilic attack: the ipso-carbon of the chlorophenyl ring and the carbonyl carbon of the aldehyde group. The selectivity of a given nucleophile for one site over the other would depend on the reaction conditions and the nature of the nucleophile (i.e., Hard-Soft Acid-Base principles).

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

The mechanisms of reactions involving this compound can be investigated using a combination of kinetic and spectroscopic techniques.

Kinetic Studies: For the SNAr reaction, kinetic analysis is a powerful tool. The reaction is expected to follow second-order kinetics, being first-order in the aryl halide and first-order in the nucleophile. The influence of substituents on the reactivity of related aromatic systems is often quantified using the Hammett equation:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant. For SNAr reactions, the rate-determining step involves the formation of a negatively charged Meisenheimer complex. Therefore, the reaction is accelerated by electron-withdrawing substituents that stabilize this negative charge, resulting in a large, positive ρ value. For instance, studies on the chloride-chloride exchange in arenesulfonyl chlorides have reported a ρ-value of +2.02, indicating significant sensitivity to electronic effects and stabilization of a negative charge in the transition state.

Table 3: Illustrative Hammett Study Data for SNAr with Methoxide

This table shows hypothetical rate data for the reaction of various para-substituted chlorophenyl phenyl sulfones with sodium methoxide, illustrating the expected trend for a reaction with a positive ρ value.

| Substituent (X) on Phenyl Ring | Hammett Constant (σ_p) | Rate Constant (k) (M⁻¹s⁻¹) | log(k/k₀) |

| -OCH₃ | -0.27 | 0.005 | -1.30 |

| -CH₃ | -0.17 | 0.011 | -0.96 |

| -H (k₀) | 0.00 | 0.050 | 0.00 |

| -Cl | 0.23 | 0.28 | 0.75 |

| -CN | 0.66 | 9.8 | 2.29 |

| -NO₂ | 0.78 | 35.5 | 2.85 |

Spectroscopic Studies: Spectroscopic methods are essential for identifying intermediates and final products, thereby confirming the proposed reaction pathways.

UV-Visible Spectroscopy: The Meisenheimer complexes formed during SNAr reactions are often highly colored due to their extended π-conjugation. The transient formation and decay of these species can be monitored by UV-Vis spectroscopy, allowing for the determination of their formation and decomposition rates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural characterization of the final substitution products. In some cases, where the Meisenheimer intermediate is particularly stable, it can be observed directly by low-temperature NMR.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of reactions involving the aldehyde group. For example, the disappearance of the characteristic C=O stretching frequency of the aldehyde (around 1700 cm⁻¹) and the appearance of new bands corresponding to the product would indicate that the aldehyde has reacted.

By combining these kinetic and spectroscopic approaches, a detailed understanding of the reaction mechanisms, transition states, and the electronic effects governing the reactivity of this compound can be achieved.

Derivatization Strategies and Analogue Synthesis for Structure Reactivity Relationship Studies

Synthesis of Structurally Modified Analogues of 4-(4-Chlorobenzenesulfonyl)benzaldehyde

The synthesis of analogues is approached by systematically altering specific positions on the molecule's scaffold. This allows for the targeted modulation of properties such as electronic density, lipophilicity, and hydrogen bonding potential. General methods for the formation of the core diaryl sulfone structure include the oxidation of a corresponding diaryl sulfide (B99878), Friedel-Crafts sulfonylation reactions, or modern cross-coupling methodologies. ethz.ch

Modifying the benzaldehyde (B42025) ring allows for the exploration of how substituents in proximity to the aldehyde functional group affect the compound's properties. The aldehyde group is a key feature, often involved in interactions such as hydrogen bonding or covalent bond formation (e.g., Schiff base formation). Therefore, altering the electronic nature of its surrounding environment can significantly impact its reactivity.

A versatile and common synthetic pathway to achieve these modifications involves a two-step process: first, a nucleophilic aromatic substitution (SNAr) reaction to form a diaryl sulfide, followed by an oxidation step to yield the final diaryl sulfone. This approach typically starts with a substituted 4-fluorobenzaldehyde (B137897), where the fluorine atom is activated towards substitution by the electron-withdrawing aldehyde group. This intermediate is then reacted with 4-chlorothiophenol (B41493) to form the sulfide, which is subsequently oxidized (e.g., using hydrogen peroxide or m-CPBA) to the sulfone.

Table 1: Examples of this compound Analogues with Electron-Donating Groups on the Benzaldehyde Ring

| Substituent (R) | IUPAC Name | Position | Synthetic Precursor Example |

|---|---|---|---|

| -OCH₃ | 4-(4-Chlorobenzenesulfonyl)-2-methoxybenzaldehyde | Ortho | 4-Fluoro-2-methoxybenzaldehyde |

| -CH₃ | 4-(4-Chlorobenzenesulfonyl)-3-methylbenzaldehyde | Meta | 4-Fluoro-3-methylbenzaldehyde |

Conversely, introducing electron-withdrawing groups (EWGs) decreases the electron density of the benzaldehyde ring. This can enhance the electrophilicity of the aldehyde's carbonyl carbon and influence intermolecular interactions. Common EWGs include nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups. The synthesis follows a similar strategy, utilizing starting materials like 4-fluoro-3-nitrobenzaldehyde (B1361154) to produce the desired analogues. prepchem.comicrc.ac.ir

Table 2: Examples of this compound Analogues with Electron-Withdrawing Groups on the Benzaldehyde Ring

| Substituent (R) | IUPAC Name | Position | Synthetic Precursor Example |

|---|---|---|---|

| -NO₂ | 4-(4-Chlorobenzenesulfonyl)-3-nitrobenzaldehyde | Meta | 4-Fluoro-3-nitrobenzaldehyde |

| -CN | 4-(4-Chlorobenzenesulfonyl)-2-cyanobenzaldehyde | Ortho | 2-Cyano-4-fluorobenzaldehyde |

Isosteric replacement is a strategy used to probe the importance of a specific ring system by replacing it with another that has similar steric and electronic features. A common isostere for a benzene (B151609) ring is pyridine. Replacing the benzaldehyde ring with a pyridinecarboxaldehyde moiety can significantly alter properties such as solubility, basicity, and hydrogen bonding capacity. For example, a 5-(phenylsulfonyl)-2-pyridinecarboxaldehyde analogue would introduce a nitrogen atom into the ring, which can act as a hydrogen bond acceptor. researchgate.netgoogle.com

The synthesis of such analogues can be achieved through metal-catalyzed cross-coupling reactions. For instance, reacting a halopyridinecarboxaldehyde, such as 2-chloro-5-formylpyridine, with sodium 4-chlorobenzenesulfinate (B8685509) in the presence of a suitable catalyst could yield the desired pyridyl diaryl sulfone. nih.gov

Table 3: Examples of Isosteric Analogues of this compound

| Isosteric Ring | IUPAC Name | Synthetic Precursor Example |

|---|---|---|

| Pyridine | 5-(4-Chlorobenzenesulfonyl)pyridine-2-carboxaldehyde | 5-Bromo-2-pyridinecarboxaldehyde |

| Pyridine | 6-(4-Chlorobenzenesulfonyl)pyridine-3-carboxaldehyde | 6-Chloro-3-pyridinecarboxaldehyde |

Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) provides a series of compounds with systematically varied electronic and steric properties. Fluorine is highly electronegative, while bromine and iodine are larger and more polarizable.

A practical synthetic route to these analogues is the Suzuki-Miyaura cross-coupling reaction. tcichemicals.com This method involves coupling 4-formylphenylboronic acid with various 4-halobenzenesulfonyl chlorides (e.g., 4-fluoro-, 4-bromo-, or 4-iodobenzenesulfonyl chloride) in the presence of a palladium catalyst. icrc.ac.ir Alternatively, a Friedel-Crafts sulfonylation of benzaldehyde with the appropriate 4-halobenzenesulfonyl chloride could be employed, although this method may present challenges with regioselectivity and substrate sensitivity. ethz.chscribd.com

Table 4: Analogues of this compound with Halogen Variations

| Halogen (X) | IUPAC Name | Key Reagent for Synthesis |

|---|---|---|

| -F | 4-(4-Fluorobenzenesulfonyl)benzaldehyde | 4-Fluorobenzenesulfonyl chloride |

| -Br | 4-(4-Bromobenzenesulfonyl)benzaldehyde | 4-Bromobenzenesulfonyl chloride |

Modifications on the Chlorobenzenesulfonyl Ring System

Alterations to the Sulfonyl Linkage

The sulfonyl (-SO₂-) group is a strong electron-withdrawing group and a hydrogen bond acceptor, which significantly influences the molecule's electronic properties and intermolecular interactions. Altering this linkage is a key strategy to modulate these characteristics. The primary alterations involve changing the oxidation state of the sulfur atom to create sulfoxide (B87167) and sulfide linkages.

Sulfoxide Analogues: Oxidation of a corresponding diaryl sulfide or partial reduction of the diaryl sulfone can yield the sulfoxide derivative, 4-(4-Chlorophenylsulfinyl)benzaldehyde. The sulfoxide group is still polar and can act as a hydrogen bond acceptor, but it is less electron-withdrawing than the sulfone. It also introduces a chiral center at the sulfur atom, allowing for the synthesis and study of stereoisomers.

Sulfide Analogues: The sulfide linkage (-S-), as seen in 4-(4-Chlorophenylthio)benzaldehyde, represents a significant modification. The sulfide bridge is less polar and more flexible than the sulfone group. Studies on analogous systems, such as combretastatin (B1194345) A-4 analogues, have shown that replacing other linkers with a sulfide can result in highly active compounds. nih.gov

The synthesis of these altered linkages can be achieved through various established organosulfur chemistry methods. For instance, diaryl sulfones are traditionally synthesized via the oxidation of sulfides, aromatic sulfonylation, or cross-coupling reactions with SO₂ surrogates. organic-chemistry.org These synthetic pathways can be adapted to control the oxidation state of the sulfur bridge.

Table 1: Comparison of Sulfonyl Linkage Alterations

| Linkage Type | Chemical Structure | Key Features | Potential Impact on Reactivity |

| Sulfone | -SO₂- | Strong electron-withdrawing; Hydrogen bond acceptor; Rigid | High chemical stability; Influences aromatic ring electronics |

| Sulfoxide | -SO- | Polar; Hydrogen bond acceptor; Chiral center | Introduces stereochemistry; Modified electronic properties |

| Sulfide | -S- | Less polar; More flexible; Weaker H-bond acceptor | Increased conformational flexibility; Altered binding modes |

Bridging Group Variations between the Aromatic Moieties

In studies of compounds with similar diaryl scaffolds, various spacer groups have been successfully employed. nih.gov These include:

Ether Linkage (-O-): An oxygen bridge introduces a bent and somewhat flexible connection.

Amine Linkage (-NH-): A nitrogen bridge can act as a hydrogen bond donor and acceptor, significantly altering intermolecular interactions.

Carbonyl Linkage (-CO-): A ketone bridge introduces a planar, electron-withdrawing group that can participate in hydrogen bonding.

Methylene (B1212753) Linkage (-CH₂-): A simple methylene spacer provides flexibility and electronically insulates the two aromatic rings from each other.

The choice of a bridging group is critical in drug design and materials science, as it fine-tunes the molecule's shape and electronic properties to achieve desired interactions with biological targets or to attain specific material characteristics. nih.gov

Exploration of Novel Chemical Scaffolds Incorporating the Core Structure

The aldehyde functionality of this compound is a versatile chemical handle for the synthesis of more complex and novel chemical scaffolds. This allows for the incorporation of the diaryl sulfone core into a wide array of molecular architectures, including various heterocyclic systems.

One common strategy is the use of condensation reactions. For example, the Claisen-Schmidt condensation of this compound with various acetophenones or other methyl ketones can lead to the formation of chalcone (B49325) analogues. researchgate.net These α,β-unsaturated ketones are valuable intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic compounds.

Furthermore, the diaryl sulfone core can be integrated into larger, polycyclic, or macrocyclic structures. The synthesis of such complex molecules is driven by the fact that sulfone-containing compounds have a broad range of biological activities and are present in numerous pharmaceuticals. chemistryviews.orgresearchgate.net The development of efficient synthetic methods, such as palladium-catalyzed three-component coupling reactions, facilitates the construction of diverse aryl sulfones from readily available starting materials. chemistryviews.org These methods enable the combination of the this compound core with other (pseudo)halides and an SO₂ source to build a library of novel compounds. chemistryviews.org

Quantitative Structure-Reactivity Relationship (QSRR) Analysis of Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) analysis is a computational approach used to correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.org For derivatives of this compound, QSRR studies can provide valuable insights into how modifications to the molecule affect its chemical properties.

These studies typically involve calculating a set of molecular descriptors for each analogue and then using statistical methods to build a mathematical model that relates these descriptors to an observed reactivity parameter. Key molecular descriptors for diaryl sulfone derivatives often include: nih.govnih.gov

Electronic Descriptors: Net atomic charges (especially on the SO₂ group), dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO). Linear correlations have been found between the computed net charges of the SO₂ group and enzymatic inhibition data for multisubstituted sulfones. nih.gov

Steric/Topological Descriptors: Molecular volume, surface area (e.g., van der Waals surface area), and connectivity indices that describe the size and shape of the molecule.

Thermodynamic Descriptors: Solvation energy, which describes how favorably the molecule interacts with a solvent.

A QSRR model can predict the reactivity of newly designed, unsynthesized analogues, thereby guiding synthetic efforts toward compounds with desired properties and accelerating the development process. chemrxiv.org

Table 2: Hypothetical QSRR Data for Substituted Analogues

| Substituent (R) on Benzaldehyde Ring | Calculated SO₂ Net Charge | Predicted Reactivity (Arbitrary Units) | van der Waals Surface Area (Ų) |

| -H (parent) | +1.25 | 1.00 | 250 |

| -OCH₃ | +1.23 | 0.95 | 275 |

| -NO₂ | +1.28 | 1.10 | 280 |

| -CH₃ | +1.24 | 0.98 | 270 |

| -F | +1.26 | 1.05 | 255 |

Note: Data are hypothetical and for illustrative purposes only.

Conformationally Restricted Analogues and Conformational Analysis

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying molecular conformation in solution. rsc.org For aldehyde-containing compounds, the aldehyde group itself can exhibit conformational disorder, as seen in related structures. researchgate.net The balance between different conformers can be influenced by intermolecular interactions in the solid state, such as hydrogen bonds and π-π stacking. researchgate.net

To better understand the impact of a specific conformation on reactivity, chemists synthesize conformationally restricted analogues. In these molecules, the rotation around the C-S bonds is hindered or locked by introducing additional chemical bridges between the two aryl rings. This creates a rigid scaffold where the dihedral angles are fixed. Studying these rigid analogues helps to determine the "active" conformation responsible for a particular chemical or biological effect, providing a clearer picture of the structure-reactivity relationship.

Advanced Spectroscopic and Structural Characterization of 4 4 Chlorobenzenesulfonyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 4-(4-Chlorobenzenesulfonyl)benzaldehyde. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D-NMR techniques, a complete picture of the molecular connectivity can be assembled.

¹H-NMR Chemical Shifts and Coupling Patterns

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the aldehydic proton. The protons on the benzaldehyde (B42025) ring and the chlorobenzenesulfonyl ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The aldehydic proton is expected to be the most deshielded, appearing as a singlet at approximately 10.0 ppm.

The coupling patterns (splitting) of the aromatic protons provide valuable information about their relative positions on the benzene (B151609) rings. The protons on the 4-substituted rings will likely exhibit an AA'BB' system, appearing as two sets of doublets.

Table 1: ¹H-NMR Spectroscopic Data of Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 4-Chlorobenzaldehyde (B46862) | CDCl₃ | 9.99 (s, 1H, CHO), 7.86 (d, J=8.5 Hz, 2H, Ar-H), 7.52 (d, J=8.5 Hz, 2H, Ar-H) |

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound is anticipated to show signals for the carbonyl carbon, the aromatic carbons, and the carbon atoms bearing the sulfonyl and chloro substituents. The aldehydic carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-195 ppm. The aromatic carbons will appear in the region of 120-150 ppm.

Table 2: ¹³C-NMR Spectroscopic Data of a Related Compound

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|

Advanced 2D-NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D-NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, COSY would show correlations between the adjacent aromatic protons on both benzene rings, helping to confirm their substitution pattern.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to. This would allow for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (two- or three-bond) correlations between protons and carbons. For the target molecule, HMBC would be instrumental in connecting the benzaldehyde and 4-chlorobenzenesulfonyl moieties. Key correlations would be expected between the aldehydic proton and the carbons of its own ring, as well as between the aromatic protons and the carbons of the sulfonyl group and the other aromatic ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and sulfonyl functional groups, as well as for the aromatic rings.

Key expected vibrational frequencies include:

A strong absorption band for the C=O stretching of the aldehyde group, typically appearing in the range of 1700-1720 cm⁻¹.

Characteristic C-H stretching vibrations for the aldehydic proton around 2850 and 2750 cm⁻¹.

Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, expected around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively.

C-S stretching vibration, typically in the 700-800 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

C-Cl stretching vibration, which is expected in the fingerprint region.

Table 3: FT-IR Spectroscopic Data of a Related Compound

| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |

|---|

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint that aids in the confirmation of chemical identity and the elucidation of structural connectivity.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound, HRMS would be employed to confirm its elemental composition of C₁₃H₉ClO₃S. jst.go.jp The experimentally measured mass is compared against the theoretically calculated monoisotopic mass, with a low mass error (typically <5 ppm) providing strong evidence for the proposed formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₉ClO₃S |

| Average Molecular Weight | 280.72 g/mol |

| Calculated Monoisotopic Mass | 279.99610 Da |

Electron ionization mass spectrometry (EI-MS) provides detailed structural information through the analysis of fragmentation patterns. While a specific experimental spectrum for this compound is not detailed in the provided sources, a plausible fragmentation pathway can be proposed based on the known behavior of its constituent functional groups: aromatic aldehydes, diaryl sulfones, and chlorinated aromatic rings. nist.govdocbrown.inforesearchgate.net

The molecular ion peak ([M]⁺•) would be observed at m/z ≈ 280, with a characteristic M+2 peak at m/z ≈ 282 of about one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation steps would likely involve cleavages at the functional groups. libretexts.orgchemguide.co.ukmiamioh.edu

Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, or the loss of a formyl radical (M-29). miamioh.edu The bonds adjacent to the sulfonyl group are also prone to cleavage. The C-S bond can break to yield fragments corresponding to the chlorophenylsulfonyl and formylphenyl moieties. Further fragmentation can involve the loss of sulfur dioxide (SO₂), a characteristic fragmentation for sulfones. nist.gov

| Proposed Fragment Ion (m/z) | Possible Structure/Origin | Neutral Loss |

|---|---|---|

| 279 | [M-H]⁺ (Acylium ion) | H• |

| 251 | [M-CHO]⁺ | CHO• |

| 175 | [ClC₆H₄SO₂]⁺ | C₇H₅O• |

| 140 | [ClC₆H₄CHO]⁺• | - |

| 139 | [M-ClC₆H₄SO₂]⁺ | ClC₆H₄SO₂• |

| 111 | [ClC₆H₄]⁺ | SO₂ + C₇H₅O• |

| 75 | [C₆H₃]⁺ from chlorophenyl ring | - |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with its two aromatic rings. The presence of the aldehyde (a chromophore) and the sulfonyl group (an auxochrome) conjugated with the phenyl rings influences the position and intensity of the absorption bands. Typically, compounds with such structures exhibit strong absorption in the UV region. For instance, a derivative of 4-chlorobenzaldehyde shows a characteristic absorption band between 260-350 nm. jetir.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds are fluorescent. The interaction between 1-benzoyl-4-p-chlorophenyl thiosemicarbazide, a related structure, and serum albumins has been studied using its intrinsic fluorescence. nih.gov The fluorescence properties of this compound would depend on the nature of its lowest excited state. However, the presence of the chlorine atom could potentially decrease fluorescence intensity via the "heavy-atom effect," which promotes intersystem crossing to the triplet state over fluorescence.

X-ray Diffraction Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

| Structural Information from X-ray Crystallography | Description |

|---|---|

| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Bond Lengths and Angles | Precise measurement of distances and angles between bonded atoms. |

| Torsion Angles | Defines the conformation of the molecule, including the twist between the two phenyl rings. |

| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonding and π-π stacking that define the crystal packing. |

Computational Chemistry and Molecular Modeling Studies of 4 4 Chlorobenzenesulfonyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a static, time-independent picture of the molecule's electronic structure and energetics.

Electronic Structure and Molecular Orbital Analysis (e.g., DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. Key aspects of this analysis include the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.orgnih.gov

For aromatic sulfonyl compounds, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed over the sulfonyl group and the other aromatic ring, facilitating charge transfer interactions within the molecule. researchgate.netconicet.gov.ar In the case of 4-(4-chlorobenzenesulfonyl)benzaldehyde, the electron-withdrawing nature of both the sulfonyl group and the chlorine atom, as well as the aldehyde group, would significantly influence the energies of these frontier orbitals.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map uses a color scale to indicate regions of varying electron density. Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), prone to nucleophilic attack. nih.gov For this compound, the oxygen atoms of the sulfonyl and aldehyde groups would be expected to be strong negative potential sites, whereas the hydrogen atoms and the regions around the carbon atoms attached to electronegative groups would exhibit positive potential.

Table 1: Illustrative Frontier Orbital Energies for a Related Substituted Benzaldehyde (B42025) Data is for 4-(Dimethylamino) Benzaldehyde and serves as an example of typical DFT calculation outputs.

| Parameter | Method | Energy (eV) |

|---|---|---|

| EHOMO | B3LYP | -5.67 |

| ELUMO | B3LYP | -1.56 |

This data is sourced from a computational study on 4-(Dimethylamino) Benzaldehyde and is presented for illustrative purposes. conicet.gov.ar

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. This compound possesses rotational freedom around the C-S and S-C bonds linking the two aromatic rings and the sulfonyl group. This flexibility gives rise to multiple possible conformations, or rotamers, each with a specific energy.

Computational methods can be used to explore the potential energy surface (PES) of the molecule. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a conformational energy landscape can be mapped out. This landscape reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. researchgate.netnih.gov

Studies on similar diaryl sulfones have shown that the molecule often adopts a "butterfly" or twisted conformation, where the two aromatic rings are not coplanar, to minimize steric hindrance. researchgate.netysu.am The specific dihedral angles of the most stable conformer are determined by a balance of electronic effects (like conjugation) and steric repulsion between the rings and the sulfonyl oxygen atoms. DFT methods, particularly those incorporating dispersion corrections (e.g., wB97XD), have proven effective in accurately predicting the geometries and relative energies of different conformers in sulfone-containing molecules. researchgate.netysu.am

Table 2: Example of Calculated Rotational Energy Barriers for a Diaryl Compound This table illustrates the type of data obtained from a conformational analysis.

| Rotation Axis | Computational Method | Energy Barrier (kcal/mol) |

|---|---|---|

| Ar-S Bond | DFT/B3LYP | 2.5 - 4.0 |

Values are hypothetical and representative of typical energy barriers in similar flexible molecules.

Prediction of Spectroscopic Properties

Computational chemistry provides a powerful means to predict various spectroscopic properties, including NMR, IR, and UV-Visible spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. um.es The calculation involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For flexible molecules, it is often necessary to calculate the spectra for multiple low-energy conformers and then average them based on their Boltzmann population distribution to obtain a final predicted spectrum that accounts for conformational dynamics. uncw.edugithub.io

IR Spectroscopy: Theoretical infrared (IR) spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. This is done by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies often need to be scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations. ysu.am The predicted spectrum can help in assigning the vibrational modes of the experimental spectrum, such as the characteristic stretching frequencies for the C=O (aldehyde) and S=O (sulfonyl) groups.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). conicet.gov.ar This method calculates the excitation energies for transitions from the ground electronic state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. nih.gov

Reaction Pathway Energetics and Transition State Analysis

Computational methods are essential for elucidating reaction mechanisms by mapping the energetic profile of a reaction pathway. This involves identifying all reactants, intermediates, transition states, and products. canterbury.ac.uknih.gov For this compound, one could investigate reactions involving the aldehyde group, such as nucleophilic addition, or reactions at the aromatic rings, like electrophilic substitution.

The process begins by optimizing the geometries of the reactants and products. Then, the transition state (TS) structure, which is a first-order saddle point on the potential energy surface, is located. The TS represents the highest energy point along the reaction coordinate. rsc.orgresearchgate.net Frequency calculations are performed to confirm the nature of these stationary points: minima (reactants, products, intermediates) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) of the reaction is the energy difference between the transition state and the reactants. By calculating the energies of all species along the reaction pathway, a complete energy profile can be constructed, providing insights into the reaction's feasibility, kinetics, and mechanism. mdpi.com For instance, DFT calculations could be used to compare the energy barriers for different C-H functionalization pathways on the benzaldehyde ring. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and interactions on a timescale from picoseconds to microseconds.

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) to study its behavior in a condensed phase. These simulations can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations in solution. nih.gov

Solvation Structure: How solvent molecules arrange around the solute, particularly around polar groups like the aldehyde and sulfonyl moieties.

Transport Properties: Such as diffusion coefficients, which describe how the molecule moves through the solvent.

MD simulations rely on force fields, which are sets of parameters that define the potential energy of the system as a function of atomic positions. The accuracy of the simulation is highly dependent on the quality of the force field used. These simulations can provide a deeper understanding of how the solvent environment influences the molecule's structure and flexibility. nih.govrsc.org

Quantitative Structure-Reactivity Relationship (QSRR) Modeling and Predictive Analytics

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical or machine learning-based models that aim to predict the reactivity or other properties of a series of compounds based on their molecular structures. nih.govmdpi.com These models establish a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property.

To develop a QSRR model for a class of compounds like substituted diaryl sulfone benzaldehydes, one would:

Assemble a Dataset: A series of molecules with known reactivity data (e.g., reaction rates, equilibrium constants) is collected.

Calculate Descriptors: For each molecule, a wide range of molecular descriptors is calculated. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).

Model Building: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) or neural networks, is used to build a model that correlates the descriptors with the observed reactivity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. researchgate.net

A successful QSRR model could then be used to predict the reactivity of new, unsynthesized this compound derivatives, guiding synthetic efforts toward molecules with desired properties. chemrxiv.org

In Silico Screening and Design of Novel Derivatives

Due to the lack of specific studies on this compound, no data is available for this section.

Advanced Applications in Materials Science and Organic Synthesis

Role as a Monomer in Polymer Chemistry

The presence of two distinct functional groups in 4-(4-Chlorobenzenesulfonyl)benzaldehyde allows for its potential use as a monomer in various polymerization reactions. The aldehyde group can participate in condensation reactions, while the sulfonyl group can influence the properties of the resulting polymer.

Synthesis of Sulfonate-Containing Polymers

While direct polymerization of this compound to form sulfonate-containing polymers is not extensively documented, its structure suggests potential pathways for such syntheses. The aldehyde functionality could undergo reactions, such as polycondensation with suitable co-monomers, to form a polymer backbone. The pendant chlorobenzenesulfonyl group could then be chemically modified to introduce sulfonate functionalities, thereby imparting properties like ion-exchange capabilities or increased hydrophilicity to the polymer.

Polymers bearing sulfonate groups are of significant interest for a variety of applications, including as ion-exchange resins, proton-exchange membranes for fuel cells, and as additives to enhance the properties of other polymers. The incorporation of the rigid and polar sulfonyl group into a polymer backbone can lead to materials with enhanced thermal stability and specific solubility characteristics.

Applications in Specialty Polymer Resins (e.g., Polysulfones)

Polysulfones are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. nih.gov Typically, they are synthesized through the polycondensation of a dihydric phenol (B47542) and a bis(4-chlorophenyl)sulfone. While this compound is not a traditional monomer for polysulfone synthesis, its aldehyde group offers a route for incorporation into or modification of polysulfone resins.